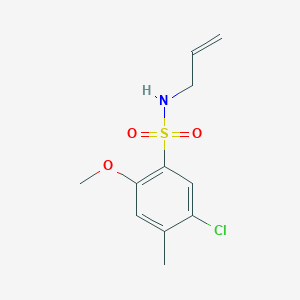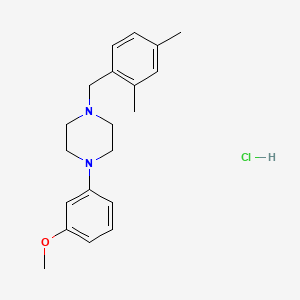![molecular formula C15H17N3OS B4961219 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone, also known as APTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of immune responses. However, the specific effects of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone may vary depending on the cell type and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is its high purity, which allows for precise and reproducible experiments. Additionally, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone, including the development of more efficient synthesis methods, the identification of new biological targets, and the exploration of its potential applications in materials science. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone and to optimize its pharmacological properties for potential clinical use.
In conclusion, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone is a promising chemical compound with a wide range of potential applications in various fields. Its high purity, potent biological activity, and unique chemical structure make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in medicine, biochemistry, and materials science.
Métodos De Síntesis
The synthesis of 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone involves the reaction between 4-amino-2-chloropyrimidine and 1-mesitylethanone thiosemicarbazone in the presence of a base. The resulting product is then purified through recrystallization, yielding 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone in high purity.
Aplicaciones Científicas De Investigación
2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been shown to exhibit anticancer, antifungal, and antiviral activities. In biochemistry, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been used as a probe to study the mechanism of action of various enzymes and proteins. In materials science, 2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone has been utilized as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-(4-aminopyrimidin-2-yl)sulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-9-6-10(2)14(11(3)7-9)12(19)8-20-15-17-5-4-13(16)18-15/h4-7H,8H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMPXLJXCFYWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC=CC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopyrimidin-2-ylthio)-1-(2,4,6-trimethylphenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4961141.png)
![sec-butyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961148.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4961188.png)


![N-(3-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4961212.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)